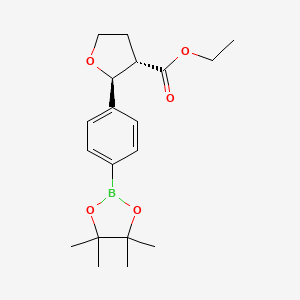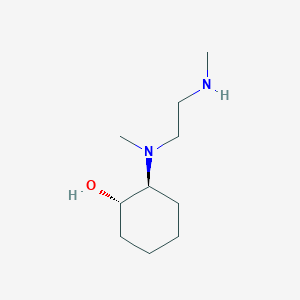
(1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol involves several steps, typically starting with the preparation of the cyclohexanol core. The methylamino and methyl(2-(methylamino)ethyl)amino groups are introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes and advanced purification techniques to ensure consistency and scalability .
化学反応の分析
Types of Reactions
(1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms and substituted analogs.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors. Its role as a neprilysin inhibitor makes it a valuable tool for investigating enzyme inhibition mechanisms .
Medicine
In medicine, this compound has potential therapeutic applications. Neprilysin inhibitors are being explored for their ability to treat conditions such as hypertension and heart failure .
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and other chemical products. Its synthesis and modification are of interest for creating new materials and drugs .
作用機序
The mechanism of action of (1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol involves the inhibition of neprilysin, an enzyme responsible for degrading various peptides. By inhibiting neprilysin, the compound increases the levels of these peptides, which can have therapeutic effects. The molecular targets and pathways involved include interactions with the active site of neprilysin and modulation of peptide signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to (1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol include other neprilysin inhibitors and compounds with similar structural features. Examples include:
- Sacubitril
- Thiorphan
- Racecadotril
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both methylamino and methyl(2-(methylamino)ethyl)amino groups.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
(1S,2S)-2-[methyl-[2-(methylamino)ethyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-11-7-8-12(2)9-5-3-4-6-10(9)13/h9-11,13H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChIキー |
XARIGYCGLZGMKF-UWVGGRQHSA-N |
異性体SMILES |
CNCCN(C)[C@H]1CCCC[C@@H]1O |
正規SMILES |
CNCCN(C)C1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


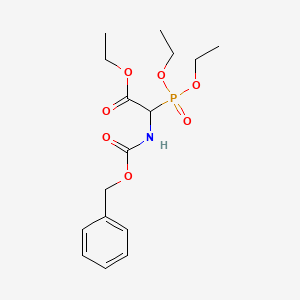

![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
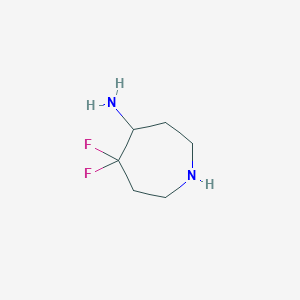


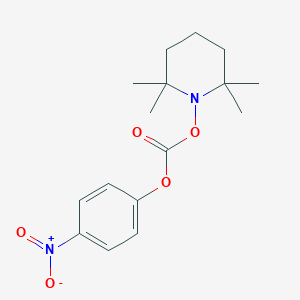
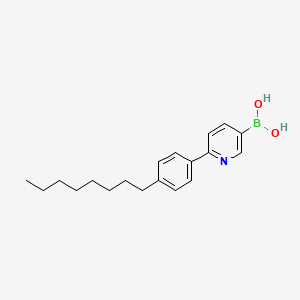
![3-[(Tert-butylsulfanyl)methyl]-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358324.png)
![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
![3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358327.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358329.png)
